molecular formula C15H14O3 B2924524 3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid CAS No. 1228970-34-0

3-(4-Hydroxy-[1,1'-biphenyl]-3-yl)propanoic Acid

Cat. No.: B2924524
CAS No.: 1228970-34-0
M. Wt: 242.274
InChI Key: HYOZVLNXPSFCPV-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid, also known as 3-(4-hydroxyphenyl)propanoic acid, is an organic compound with the molecular formula C9H10O3. It is a derivative of biphenyl with a hydroxy group and a propanoic acid group attached to the biphenyl structure. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters or ethers.

Scientific Research Applications

3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic Acid: A closely related compound with similar antioxidant and anticancer properties.

    4-Hydroxycinnamic Acid: Another related compound with antioxidant activity but different structural features.

Uniqueness

3-(4-Hydroxy-[1,1’-biphenyl]-3-yl)propanoic Acid is unique due to its biphenyl structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-(2-hydroxy-5-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14-8-6-12(11-4-2-1-3-5-11)10-13(14)7-9-15(17)18/h1-6,8,10,16H,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZVLNXPSFCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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